2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole and thiazole ring system, which are known for their diverse pharmacological activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Given the diverse pharmacological activities of similar compounds, it is likely that this compound has a wide range of molecular and cellular effects .
Action Environment
It is known that the unique electronegativity, size, lipophilicity, and electrostatic properties of fluorine and fluorinated substituents make organofluorine compounds very important in pharmaceutical chemistry, invention, and agriculture . This suggests that the presence of a fluorine atom in this compound may influence its action, efficacy, and stability.
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide involves multiple steps, starting with the preparation of the triazole and thiazole intermediates. The synthetic route typically includes the following steps:
Synthesis of Triazole Intermediate: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Synthesis of Thiazole Intermediate: The thiazole ring is prepared by reacting α-haloketones with thiourea in the presence of a base.
Coupling Reaction: The triazole and thiazole intermediates are then coupled using a suitable linker, such as an ethyl group, to form the final compound.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and triazole rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacological Research: The compound is explored for its potential to modulate specific pathways involved in diseases, making it a candidate for drug development.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide include other triazole and thiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolethiones: Investigated for their antiviral and anti-infective properties.
Thiophene Derivatives: Used in medicinal chemistry for their anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-2-29-17-9-7-15(8-10-17)13-20(28)24-12-11-16-14-30-22-25-21(26-27(16)22)18-5-3-4-6-19(18)23/h3-10,14H,2,11-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZBQPHCHNSUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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